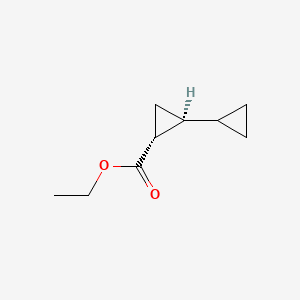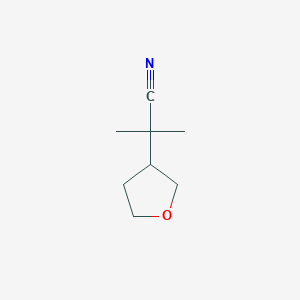
2-Methyl-2-(oxolan-3-yl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-(oxolan-3-yl)propanenitrile is an organic compound with the molecular formula C8H13NO. It is characterized by the presence of a nitrile group attached to a propanenitrile backbone, with a methyl group and an oxolan (tetrahydrofuran) ring substituent. This compound is of interest in various fields of chemistry and industry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-(oxolan-3-yl)propanenitrile typically involves the reaction of 2-methylpropanenitrile with an oxolan derivative under specific conditions. One common method includes the use of a base-catalyzed reaction where the nitrile group is introduced via nucleophilic substitution.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of catalysts and solvents can optimize the yield and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the oxolan ring, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines under suitable conditions.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly employed.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or lithium aluminum hydride (LiAlH4) are used.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted nitriles.
Scientific Research Applications
2-Methyl-2-(oxolan-3-yl)propanenitrile finds applications in several scientific research areas:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(oxolan-3-yl)propanenitrile involves its interaction with specific molecular targets. The nitrile group can act as a reactive site for binding with enzymes or receptors, influencing various biochemical pathways. The oxolan ring provides structural stability and can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
- 2-Methyl-2-(4-oxooxolan-3-yl)propanenitrile
- 2-Methyl-2-(oxolan-2-yl)propanenitrile
Comparison: 2-Methyl-2-(oxolan-3-yl)propanenitrile is unique due to the specific positioning of the oxolan ring and the nitrile group, which imparts distinct reactivity and properties compared to its analogs. The presence of the oxolan ring in different positions can significantly alter the compound’s chemical behavior and applications.
Properties
Molecular Formula |
C8H13NO |
|---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
2-methyl-2-(oxolan-3-yl)propanenitrile |
InChI |
InChI=1S/C8H13NO/c1-8(2,6-9)7-3-4-10-5-7/h7H,3-5H2,1-2H3 |
InChI Key |
TXROCFLUTFPESV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#N)C1CCOC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




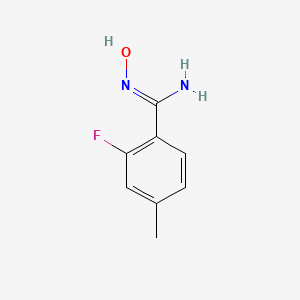

![n-[(Furan-3-yl)methyl]hydroxylamine](/img/structure/B13613332.png)


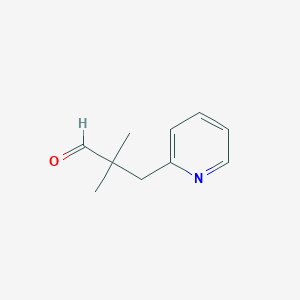
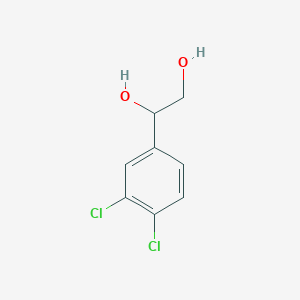

![Methyl 2-[(prop-2-en-1-yl)amino]acetate](/img/structure/B13613344.png)
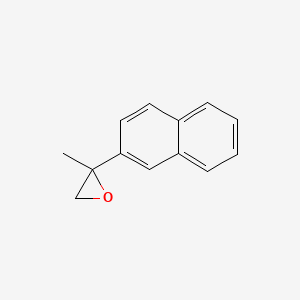
![Imidazo[1,2-a]pyridine-3-methanamine,8-fluoro-](/img/structure/B13613354.png)
